3-Bromophthalonitrile
Overview
Description
3-Bromophthalonitrile is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic systems and phthalocyanine derivatives. It is characterized by the presence of a bromine atom and a nitrile group attached to a phthalonitrile moiety. This compound is of particular interest due to its potential applications in materials science, especially in the development of nonlinear optical materials and other functionalized organic compounds.
Synthesis Analysis
The synthesis of derivatives of 3-Bromophthalonitrile involves multiple steps, starting from phthalic anhydride or similar precursors. For instance, 4-bromo-5-nitrophthalonitrile is synthesized through a six-step process including bromination, dehydration, amination, nitration, ammoniation, and a second dehydration, with a total yield of over 10% . Another derivative, 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, is synthesized and confirmed using various characterization techniques . These synthetic routes often involve reactions with nucleophiles in the presence of bases, leading to the substitution of the bromine atom and the introduction of other functional groups .
Molecular Structure Analysis
The molecular structure of 3-Bromophthalonitrile derivatives is determined using techniques such as X-ray single-crystal analysis. For example, the crystal structure of 4-bromo-5-nitrophthalonitrile has been elucidated, providing insights into the molecular conformation and packing within the crystal lattice . The molecular geometry is often compared using computational methods like Hartree-Fock (HF) and density functional theory (DFT) to validate the experimental findings .
Chemical Reactions Analysis
3-Bromophthalonitrile and its derivatives undergo various chemical reactions, including nucleophilic substitution, which leads to the formation of novel heterocyclic systems . These reactions are pivotal in creating unsymmetrical phthalocyanines with unique spectral characteristics . Additionally, the click reaction is employed to form triazole rings, demonstrating the compound's reactivity and potential for creating complex organic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromophthalonitrile derivatives are studied using spectroscopic methods such as IR, UV-vis, and MALDI-TOF-MS . These compounds exhibit significant third-order nonlinear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics . The effects of molecular structure, such as cone-shaped configurations and heavy-atom substitution, on NLO properties are also investigated . The electronic absorption spectra and optical stability of these compounds are of particular interest for material science applications .
Scientific Research Applications
Synthesis and Characterization of Phthalocyanines
3-Bromophthalonitrile is a crucial intermediate in the synthesis of various phthalocyanines and their metal complexes. These compounds are characterized by techniques such as FT-IR, UV/Vis, NMR, and mass spectra. Phthalocyanines synthesized from 3-Bromophthalonitrile exhibit notable electrochemical properties and potential applications in photodynamic therapy (PDT) for cancer treatment due to their good singlet oxygen yields (Kulaç et al., 2007); (Kırbaç & Erdoğmuş, 2020).
Catalysis and Synthesis of Organic Compounds
3-Bromophthalonitrile plays a role in the synthesis of 3,4-Dihydropyrimidinones through a modified Biginelli-type reaction, showcasing its utility in catalysis. This process results in good yields and shorter reaction times, demonstrating the efficiency of 3-Bromophthalonitrile in organic synthesis (Hamdi et al., 2017).
Optical and Electronic Properties
Studies have focused on the optical and electronic properties of compounds synthesized from 3-Bromophthalonitrile. These include investigations into the thermal and impedance spectra of spin-coated films of these compounds, highlighting their potential in electronic applications. The thermally activated conductivity dependence on temperature for these compounds has also been observed (Kulaç et al., 2007).
Antimicrobial Activity
Compounds derived from 3-Bromophthalonitrile have been studied for their antimicrobial activities. The minimum inhibitory concentration (MIC) of these compounds has been determined, showing that they possess biologically active properties, which could be beneficial in developing new antimicrobial agents (Hamdi et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-bromobenzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNRAZJFOMVDKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophthalonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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